molecular formula C7H9ClN2O2 B7798949 ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B7798949
M. Wt: 188.61 g/mol
InChI Key: YEUFDJAHBFUZMI-UHFFFAOYSA-N
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Patent
US09126980B2

Procedure details

A mixture of 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (4.45 g, 28.9 mmol) and N-chlorosuccinimide (5.01 g, 37.5 mmol) in dimethylformamide (60 mL) was stirred for 24 hours at ambient temperature. The reaction was then concentrated down and purified by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient to afford the title compound (5.2 g, 96% yield) as a white solid. MS (ESI) [m/e, (M+H)+]=189.3. 1H NMR (400 MHz, chloroform-d) δ ppm 9.39 (br. s., 1H), 4.44 (q, J=7.1 Hz, 2H), 2.35 (s, 3H), 1.43 (t, J=7.1 Hz, 3H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[NH:8][N:7]=1)=[O:5])[CH3:2].[Cl:12]N1C(=O)CCC1=O>CN(C)C=O>[CH2:1]([O:3][C:4]([C:6]1[C:10]([Cl:12])=[C:9]([CH3:11])[NH:8][N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)C
Name
Quantity
5.01 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated down
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC(=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.